cis-6-Nonenal
Overview
Description
Synthesis Analysis
The synthesis of compounds related to cis-6-Nonenal, such as cucumber alcohol and trans-2,cis-6-nonadienol, involves biosynthetic pathways starting from linolenic and linoleic acid, respectively, indicating a natural biosynthesis route in plants like Cucumis sativus (Hatanaka, Kajiwara, & Harada, 1975). This highlights the compound's natural occurrence and its complex biosynthesis process.
Molecular Structure Analysis
The molecular structure and configuration of related compounds are crucial for understanding the behavior and properties of cis-6-Nonenal. For instance, the study of geometric isomers and their synthesis, structure, thermal decomposition, and magnetic properties provides insight into the structural intricacies of similar compounds (Hernández-molina et al., 2001).
Chemical Reactions and Properties
cis-6-Nonenal undergoes various chemical reactions, reflecting its reactivity and the potential for diverse applications. For example, the synthesis and characterization of complexes involving 6-benzylamino-9-isopropylpurine derivatives indicate the compound's ability to form stable complexes, which could influence its applications in materials science and catalysis (Trávníček, Szűčová, & Popa, 2007).
Physical Properties Analysis
The physical properties of cis-6-Nonenal, such as melting points and extinction coefficients, are critical for its identification and application. Studies on cis- and trans- modifications of octadecenoic acids, for instance, provide a comparative analysis that could be extrapolated to understand the physical properties of cis-6-Nonenal and its derivatives (Fusari, Greenlee, & Brown, 1951).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and stability, are vital for the practical use of cis-6-Nonenal. The synthesis and reactivity of cis-[Pd(C6F5)2(C6H5CH2NMe2-κC1, κN)] demonstrate the complex chemical behavior of cis-6-Nonenal related compounds, offering insights into their potential chemical applications and interactions (Falvello et al., 1994).
Scientific Research Applications
Perfumery
- Field : Perfumery
- Application : Cis-6-Nonenal is used in reproductions of fruity notes of cucumber, melon, and to bring an aqueous note to fruity accords and perfumes. It is also used in violet leaf notes, to provide an aqueous facet .
- Methods of Application : It is a very powerful note, with a very low detection threshold. It must therefore be used in dilution in the compositions .
- Results or Outcomes : Cis-6-Nonenal is one of the main components of the odorous principle of melon and cucumber. It is also found in some fish and in a fruit called pepino dulce .
Food Science
- Field : Food Science
- Application : The cis-isomer of 6-nonenal is often listed as the principal component in the aromas of muskmelon fruits .
- Methods of Application : 6-Nonenal is thought to be biosynthesized from γ-lineolenic acid catalyzed by a lipoxygenase .
- Results or Outcomes : The trans-isomer is listed as an off-flavor aroma of milk foams, and thought to be a possible polypropylene odorant .
Off-Flavor Aroma of Milk Foams
- Field : Food Science
- Application : The trans-isomer of 6-nonenal is listed as an off-flavor aroma of milk foams .
- Methods of Application : The trans-isomer is thought to be a possible polypropylene odorant .
- Results or Outcomes : This compound may contribute to the off-flavor aroma of milk foams .
Aroma Component of Muskmelon Fruits
- Field : Food Science
- Application : The cis-isomer of 6-nonenal is often listed as the principal component in the aromas of muskmelon fruits .
- Methods of Application : 6-Nonenal is thought to be biosynthesized from γ-lineolenic acid catalyzed by a lipoxygenase .
- Results or Outcomes : The odor of muskmelons requires exposure to air. In the ripe, unmodified muskmelon, cis-6-nonenal exists in only low concentration. A steep increase in the concentration of 6-nonenal is noticed when the cells are lysed and exposed to air .
Future Directions
Cis-6-Nonenal is used in reproductions of fruity notes of cucumber, melon, and to bring an aqueous note to fruity accords and perfumes . It is also used in violet leaf notes, to provide an aqueous facet . The most obvious alternative with a similar profile is trans-2, cis-6-nonadienol . This chemical has a vastly more attractive, soft, and natural cucumber character and a wider range of uses than the aldehyde .
properties
IUPAC Name |
(Z)-non-6-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,9H,2,5-8H2,1H3/b4-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNPCOBSXBGDMO-ARJAWSKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051879 | |
Record name | (Z)-Non-6-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4051879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless to pale yellow liquid with a melon-like odour | |
Record name | (Z)-6-Nonenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030958 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | cis-6-Nonenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/371/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
87.00 °C. @ 19.00 mm Hg | |
Record name | (Z)-6-Nonenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030958 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in alcohol, essential oils; insoluble in water | |
Record name | cis-6-Nonenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/371/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.843-0.855 (20°) | |
Record name | cis-6-Nonenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/371/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
cis-6-Nonenal | |
CAS RN |
2277-19-2 | |
Record name | cis-6-Nonenal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2277-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Nonenal, (6Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002277192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Nonenal, (6Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (Z)-Non-6-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4051879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-non-6-enal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.183 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-NONENAL, (6Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8027Y6086 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (Z)-6-Nonenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030958 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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